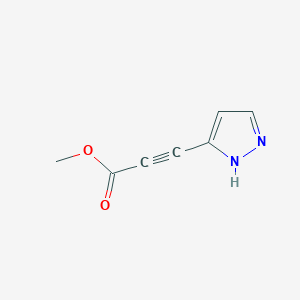
Methyl 3-(1h-pyrazol-3-yl)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1h-pyrazol-3-yl)propiolate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1h-pyrazol-3-yl)propiolate typically involves the reaction of 3-(1H-pyrazol-3-yl)propionic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
3-(1H-pyrazol-3-yl)propionic acid+MethanolDehydrating agentMethyl 3-(1h-pyrazol-3-yl)propiolate+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1h-pyrazol-3-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids or ketones.
Reduction: Pyrazole alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 3-(1h-pyrazol-3-yl)propiolate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors. Its pyrazole moiety is known to interact with various biological targets, making it useful in drug discovery.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of anti-inflammatory and anticancer agents. Pyrazole derivatives have shown promising activity against various diseases, and this compound serves as a key intermediate in their synthesis.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(1h-pyrazol-3-yl)propiolate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group can undergo hydrolysis, releasing the active pyrazole moiety, which then exerts its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1H-pyrazol-1-yl)propiolate
- Methyl 3-(1H-pyrazol-4-yl)propiolate
- Methyl 3-(1H-pyrazol-5-yl)propiolate
Uniqueness
Methyl 3-(1h-pyrazol-3-yl)propiolate is unique due to its specific substitution pattern on the pyrazole ring. This substitution influences its reactivity and interaction with biological targets, making it distinct from other similar compounds. The position of the ester group and the pyrazole ring’s nitrogen atoms play a crucial role in determining its chemical and biological properties.
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
methyl 3-(1H-pyrazol-5-yl)prop-2-ynoate |
InChI |
InChI=1S/C7H6N2O2/c1-11-7(10)3-2-6-4-5-8-9-6/h4-5H,1H3,(H,8,9) |
InChI Key |
RQJUMHRFPYECNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322037.png)
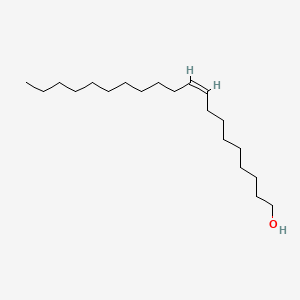
![Ethyl[2-(methylamino)propyl]amine](/img/structure/B13322044.png)
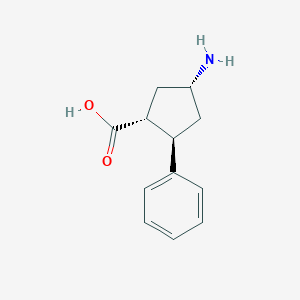
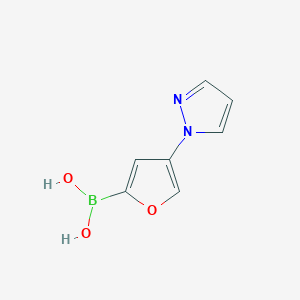
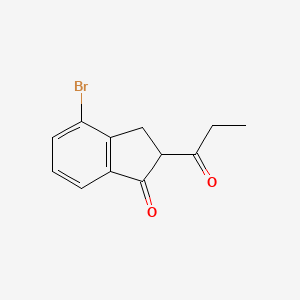
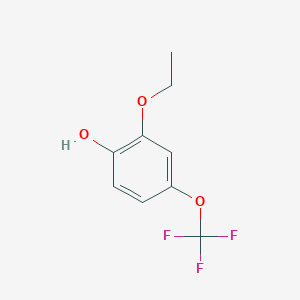
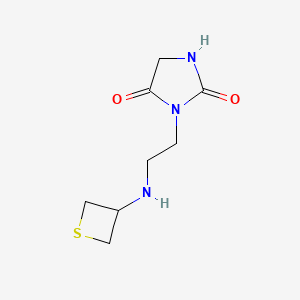
![(R)-4-(3-Bromo-7-(chloromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine](/img/structure/B13322069.png)
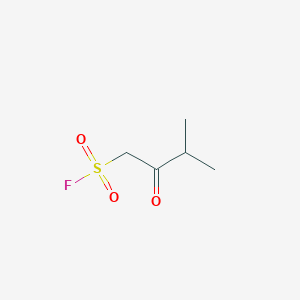
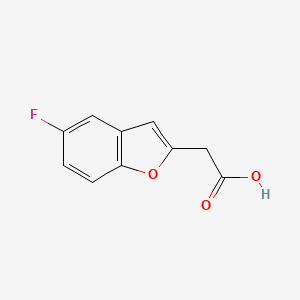

![Ethyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13322110.png)
![2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid](/img/structure/B13322115.png)
